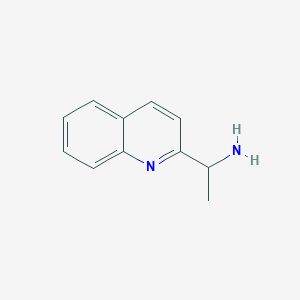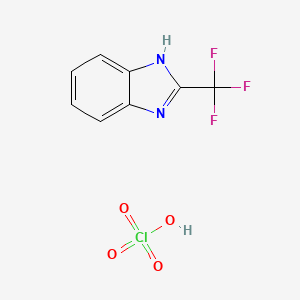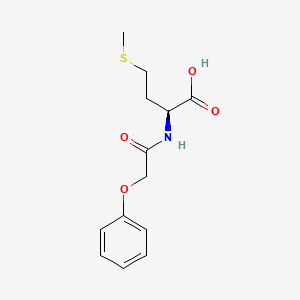
L-Methionine, N-(phenoxyacetyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine, N-(phenoxyacetyl)-(9CI) is a derivative of the essential amino acid L-methionine L-methionine is a sulfur-containing amino acid that plays a crucial role in various metabolic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-(phenoxyacetyl)-(9CI) typically involves the acylation of L-methionine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring complete conversion of the starting materials.
Industrial Production Methods
Industrial production of L-Methionine, N-(phenoxyacetyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality L-Methionine, N-(phenoxyacetyl)-(9CI).
Análisis De Reacciones Químicas
Types of Reactions
L-Methionine, N-(phenoxyacetyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in L-methionine can be oxidized to form sulfoxides and sulfones.
Reduction: The phenoxyacetyl group can be reduced to form the corresponding alcohol.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives.
Aplicaciones Científicas De Investigación
L-Methionine, N-(phenoxyacetyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in methylation processes.
Industry: Used in the production of pharmaceuticals, nutraceuticals, and as a feed additive in animal nutrition.
Mecanismo De Acción
L-Methionine, N-(phenoxyacetyl)-(9CI) exerts its effects through various mechanisms:
Metabolism: It is metabolized to form S-adenosylmethionine, a key methyl donor in numerous biochemical reactions.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.
Methylation: It participates in methylation reactions, which are crucial for DNA and protein methylation, affecting gene expression and protein function.
Comparación Con Compuestos Similares
Similar Compounds
L-Methionine: The parent compound, essential for protein synthesis and various metabolic processes.
N-Acetyl-L-methionine: Another derivative with similar properties but different applications.
S-Adenosyl-L-methionine: A key methyl donor involved in numerous biochemical reactions.
Uniqueness
L-Methionine, N-(phenoxyacetyl)-(9CI) is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H17NO4S |
|---|---|
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
(2S)-4-methylsulfanyl-2-[(2-phenoxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(13(16)17)14-12(15)9-18-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Clave InChI |
PRBWCDOXQVNOTE-NSHDSACASA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NC(=O)COC1=CC=CC=C1 |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



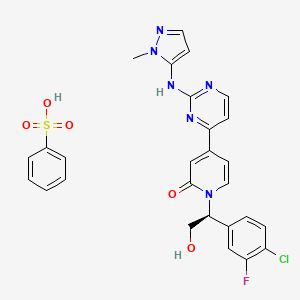
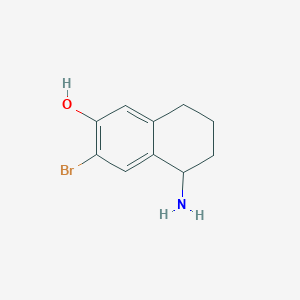
![(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B12276201.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B12276206.png)
![[5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate](/img/structure/B12276207.png)

![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)
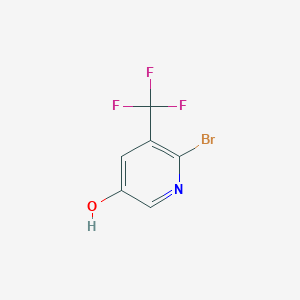
![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)
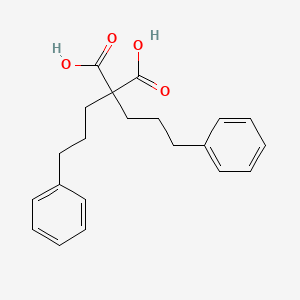
![tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B12276242.png)
